O,S-Diethyl thiocarbonate is a sulfur-containing organic compound characterized by the presence of both ethyl groups and a thiocarbonate functional group. This compound has garnered attention due to its unique properties and potential applications in various fields, particularly in organic synthesis and fragrance chemistry. The identification of O,S-diethyl thiocarbonate in natural sources, such as Indian cress (Tropaeolum majus), has sparked interest in its synthesis and evaluation of its olfactory characteristics .
O,S-Diethyl thiocarbonate belongs to the class of thiocarbonates, which are esters of thiocarbonic acid. It is classified under organosulfur compounds, which are known for their diverse biological activities and roles in organic synthesis. The compound's structure includes a carbonyl group bonded to sulfur and two ethyl groups, making it a notable member of the thiocarbonate family.
The synthesis of O,S-diethyl thiocarbonate can be achieved through various methods, typically involving the reaction of carbon disulfide with ethyl alcohol in the presence of a base. One common approach is as follows:
Technical details regarding the reaction kinetics and optimization can vary based on specific experimental setups and desired yields .
The molecular structure of O,S-diethyl thiocarbonate can be represented as follows:
This structure features a central carbon atom bonded to both an oxygen atom (double bond) and a sulfur atom, with two ethyl groups attached to the oxygen atoms.
O,S-Diethyl thiocarbonate can participate in various chemical reactions typical for thiocarbonates:
Technical details regarding these reactions often involve monitoring reaction progress using chromatographic techniques to analyze product formation .
The mechanism by which O,S-diethyl thiocarbonate exerts its chemical reactivity primarily involves:
Data on specific reaction pathways can vary based on experimental conditions and reactants used .
Relevant data regarding these properties are crucial for understanding its behavior in various applications and reactions.
O,S-Diethyl thiocarbonate has potential applications in:
Research into these applications continues to evolve as more is understood about this compound's properties and potential uses .
O,S-Diethyl thiocarbonate (CAS: Not explicitly provided; PubChem CID: 480037) is a thiocarbonate ester with the molecular formula C5H10O2S and a precise molecular mass of 134.040151 g/mol [1] [2]. Its systematic IUPAC name is O-ethyl carbonothioate S-ethyl ester, reflecting the substitution pattern where ethyl groups are attached to both oxygen and sulfur atoms of the thiocarbonate functional group (−O−C(=S)−S−). Key identifiers include:
InChI=1S/C5H10O2S/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 HXNHJWLEAMYJJI-UHFFFAOYSA-N [2] Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C5H10O2S |
| Exact Mass | 134.040151 g/mol |
| InChI | 1S/C5H10O2S/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 |
| InChIKey | HXNHJWLEAMYJJI-UHFFFAOYSA-N |
| PubChem CID | 480037 |
The thiocarbonate functional group in O,S-diethyl thiocarbonate features a planar CS(Oalkyl)Salkyl core due to sp2 hybridization at the central carbon. The C=S bond length (~1.60 Å) is longer than a typical C=O bond (~1.25 Å) due to poorer orbital overlap between carbon 2p and sulfur 3p orbitals . The electronegativity difference between carbon and sulfur is minimal, resulting in low bond polarity and enhanced susceptibility to radical attack at sulfur. Bond angles approximate 120° around the central carbon, with the O-ethyl and S-ethyl groups adopting gauche conformations to minimize steric clashes .
O,S-Diethyl thiocarbonate exhibits reactivity patterns distinct from other thiocarbonyl derivatives, governed by electronic and steric effects:
Table 2: Reactivity Comparison of Thiocarbonyl Derivatives
| Compound Type | Radical Reactivity | Nucleophilic Reactivity | Key Applications |
|---|---|---|---|
| O,S-Diethyl thiocarbonate | Moderate (at S) | Low | Organic synthesis |
| Dithiocarbonates | High (RAFT agents) | Moderate | Polymerization control |
| Thiocarbamates | Low | High | Agrochemistry, Pharmaceuticals |
| Aryl thiocarbonates | Low | High | Natural products [5] |
NMR Spectroscopy
Experimental 1H NMR data (CDCl3) from SpectraBase [2]:
Table 3: 1H NMR Assignments (CDCl3)
| Chemical Shift (δ) | Multiplicity | Proton Assignment | Integration |
|---|---|---|---|
| 1.35–1.42 | Triplet | CH3 (S-ethyl) | 3H |
| 1.43–1.49 | Triplet | CH3 (O-ethyl) | 3H |
| 3.36–3.45 | Quartet | SCH2 | 2H |
| 4.40–4.49 | Quartet | OCH2 | 2H |
FT-IR Spectroscopy
Key absorptions (theoretical/computed):
Mass Spectrometry
The electron ionization (EI) mass spectrum shows:
Compound Names Mentioned:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5